Nipecotamide

Platelet aggregation inhibition Enantioselectivity Antithrombotic

Nipecotamide (piperidine-3-carboxamide; CAS 4138-26-5) is a saturated heterocyclic building block featuring a piperidine ring with a carboxamide substituent at the 3-position. With a molecular weight of 128.17 g/mol, a melting point of 103–106 °C, and a predicted LogP of 0.50, it occupies a physicochemical space distinct from its aromatic analog nicotinamide.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
CAS No. 4138-26-5
Cat. No. B1220166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNipecotamide
CAS4138-26-5
Synonymsnipecotic acid amide
nipecotic acid amide maleate (1:1), (+-)-isomer
nipecotic acid amide, (+-)-isome
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C(=O)N
InChIInChI=1S/C6H12N2O/c7-6(9)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,7,9)
InChIKeyBVOCPVIXARZNQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility19.2 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Nipecotamide (CAS 4138-26-5): Core Physicochemical and Structural Identity for Informed Procurement


Nipecotamide (piperidine-3-carboxamide; CAS 4138-26-5) is a saturated heterocyclic building block featuring a piperidine ring with a carboxamide substituent at the 3-position . With a molecular weight of 128.17 g/mol, a melting point of 103–106 °C, and a predicted LogP of 0.50, it occupies a physicochemical space distinct from its aromatic analog nicotinamide . The compound is commercially available at ≥95% purity and serves as a versatile synthetic intermediate for multiple target classes including DPP-4 inhibitors, IKKβ inhibitors, and anti-HIV agents . Critically, nipecotamide possesses a chiral center at the 3-position of the piperidine ring, making enantiomeric purity a key procurement consideration [1].

Why Nipecotamide Cannot Be Casually Substituted by Nicotinamide or Nipecotic Acid in Research and Development


Although nipecotamide shares an amide functional group with nicotinamide and a piperidine scaffold with nipecotic acid, the combination of its saturated ring, 3-carboxamide positioning, and chiral center generates a profile that cannot be replicated by simple analog substitution [1]. Nicotinamide's aromatic pyridine ring drives π-stacking complexation and nonlinear solubility enhancement, whereas nipecotamide's aliphatic piperidine ring yields a mechanistically distinct linear solubilization pattern [2]. At the air/water interface, nipecotamide achieves full saturation surface coverage while nicotinamide does not, reflecting fundamentally different interfacial thermodynamics [3]. Furthermore, enantioselective biological activity is a hallmark of nipecotamide derivatives: the (R)- and (S)-enantiomers of key derivatives differ up to 10-fold in antiplatelet potency, meaning achiral substitution or racemic sourcing without enantiomeric specification will produce unpredictable pharmacological outcomes [4].

Product-Specific Quantitative Evidence: Where Nipecotamide Demonstrates Measurable Differentiation from Analogs


Enantioselective Antiplatelet Potency: 10-Fold Activity Difference Between Optical Antipodes of Bis-Nipecotamide Derivatives

The bis-nipecotamide derivative 2C-(+) (α,α'-bis[3-(N-benzyl-N-methylcarbamoyl)piperidino]-p-xylene dihydrobromide) exhibited an IC50 of 0.96 μM against collagen-induced human platelet aggregation in vitro, making it the most potent compound in the series and 10 times more potent than its optical antipode 2A-(-) [1]. For ADP-induced aggregation, the mono-nipecotamide enantiomer 1B-(-) was 4 times more potent than 1A-(+) [1]. This enantioselectivity is not observed with achiral antiplatelet agents such as aspirin, which lack stereogenic centers and therefore cannot be tuned for target engagement through enantiomeric enrichment [1].

Platelet aggregation inhibition Enantioselectivity Antithrombotic

Synergistic IC50 Reduction with Aspirin: 2.5-Fold Potentiation of Nipecotamide Antiplatelet Activity In Vitro

Racemic nipecotamide A-1 (α,α'-bis[3-(N,N-diethylcarbamoyl)piperidino]-p-xylene) alone exhibited an IC50 of 46.25 μM against human platelet aggregation in vitro. When co-administered with aspirin, the IC50 declined to 18.4 μM, representing a 2.5-fold increase in potency [1]. In vivo, co-administration of the meso diastereomer A-1C with aspirin in a mouse thromboembolic death model produced a 2-fold reduction in ED50 and increased the therapeutic index by a factor of 2.2 [1]. This supraadditive synergism is not observed with aspirin combined with standard cyclooxygenase-dependent antiplatelet agents, where effects are typically additive rather than synergistic [1].

Drug synergism Antiplatelet therapy Combination pharmacology

Surface Adsorption Behavior: Nipecotamide Achieves Full Saturation Coverage at the Air/Water Interface, Unlike Nicotinamide

At the air/solution interface, nipecotamide (NpA) achieves full saturation surface coverage, whereas both nicotinic acid (Nc) and nicotinamide (NcA) do not reach saturation under identical conditions [1]. The opposite effect is observed at the uncharged mercury/solution interface, where Nc and NcA exhibit higher surface concentrations than NpA [1]. This differential behavior is attributed to the absence of π-electrons from the pyridine ring in nipecotamide, which alters hydrogen-bonding patterns with neighboring water molecules in the adsorption layer. Lateral interactions are attractive at the free surface for all three compounds, but this effect decreases for Nc and NcA relative to NpA, particularly in the presence of 0.1 M KF supporting electrolyte [1].

Interfacial thermodynamics Surface adsorption Formulation science

Linear vs Nonlinear Drug Solubilization: Nipecotamide's Aliphatic Scaffold Drives Mechanistically Distinct Complexation

Nipecotamide increases the aqueous solubility of poorly water-soluble drugs diazepam and griseofulvin in a linear fashion as a function of ligand concentration, whereas the aromatic analog nicotinamide exhibits a nonlinear solubilization profile characterized by 1:1 and 1:2 complexation with measured stability constants (e.g., K1:1 = 5.23 M⁻¹ and K1:2 = 8.6 M⁻² for diazepam) [1]. This mechanistic divergence indicates that nipecotamide solubilizes drugs primarily through a hydrotropic mechanism without higher-order stacking complexation, a consequence of lacking the aromatic π-system present in nicotinamide's pyridine ring [1]. The aromatic analog N,N-diethylnicotinamide retained nonlinear solubilization similar to nicotinamide, confirming that aromaticity drives stacking-mediated enhancement [1].

Hydrotropic solubilization Drug formulation Complexation mechanism

In Vivo Antithrombotic Efficacy: ED50 of 27.5 μmol/kg in Mouse Thromboembolism Model for Optimized Bis-Nipecotamide

In a mouse model of sudden thrombotic death induced by intravenous collagen plus epinephrine, the bis-nipecotamide derivative α,α'-bis[3-(N-benzyl-N-methylcarbamoyl)-piperidino]-p-xylene dihydrobromide (compound 4) was the most potent among 10 nipecotamides tested, with an ED50 of 27.5 μmol/kg (20 mg/kg) [1]. The study established that an amide function at the 3-position of the piperidine ring was essential for in vivo activity, and enantioselectivity was a pivotal determinant of efficacy [1]. While direct comparator ED50 values for aspirin in this exact model are not reported in the same study, the nipecotamide series demonstrated that lipophilicity—previously correlating well with in vitro activity—did not directly influence in vivo activity, highlighting the importance of in vivo validation for compound selection [1].

In vivo thrombosis model Antiplatelet efficacy Preclinical pharmacology

Building Block Versatility: One Scaffold Enables Synthesis Across Six Distinct Therapeutic Target Classes

Nipecotamide serves as a validated synthetic reactant for the preparation of inhibitors spanning at least six therapeutically distinct target classes: DPP-4 inhibitors (type 2 diabetes), IKKβ inhibitors (inflammation), spiroimidazolidinone NPC1L1 inhibitors (hypercholesterolemia), sulfamides, phosphodiesterase 5 inhibitors, and anti-HIV agents . This breadth is not matched by the closely related building block nipecotic acid, which predominantly serves GABA transporter-targeted programs, or nicotinamide, which is primarily applied in NAD⁺ biology and hydrotropic formulation . The piperidine-3-carboxamide scaffold's conformational flexibility, hydrogen-bond donor/acceptor capacity, and the basic secondary amine enable diverse derivatization strategies that the aromatic pyridine carboxamide scaffold of nicotinamide cannot accommodate .

Medicinal chemistry Building block Multi-target synthesis

Optimal Application Scenarios for Nipecotamide Based on Quantitatively Demonstrated Differentiation


Enantioselective Antithrombotic Drug Discovery Requiring Defined Stereochemistry

Programs developing platelet aggregation inhibitors should source nipecotamide with specified enantiomeric purity, as the 10-fold potency difference between optical antipodes (IC50 = 0.96 μM for 2C-(+) vs ~9.6 μM for 2A-(-) in collagen-induced aggregation) means that racemic material will contain substantial quantities of the less active enantiomer, confounding SAR interpretation and reducing assay sensitivity . The demonstrated 2.5-fold in vitro IC50 reduction when co-administered with aspirin (46.25 → 18.4 μM) further supports procurement of enantiopure material for combination therapy studies . Chiral resolution methods using optically active lactic acid for commercial-scale production of enantioenriched nipecotamide are available through established patent routes [3].

Hydrotropic Drug Solubilization Studies Requiring Linear, Predictable Enhancement Profiles

Formulation scientists seeking predictable, concentration-proportional solubility enhancement for poorly water-soluble APIs should select nipecotamide over nicotinamide. Unlike nicotinamide's nonlinear, stacking-dependent solubilization (K1:1 = 5.23 M⁻¹, K1:2 = 8.6 M⁻² for diazepam), nipecotamide provides linear solubilization of diazepam and griseofulvin across the studied concentration range, enabling simpler mathematical modeling of solubility enhancement and more straightforward formulation optimization .

Multi-Target Medicinal Chemistry Programs Leveraging a Common Piperidine-3-Carboxamide Intermediate

Medicinal chemistry departments running parallel programs across metabolic, inflammatory, and infectious disease indications can consolidate around nipecotamide as a shared building block. Its demonstrated utility in synthesizing DPP-4, IKKβ, NPC1L1, PDE5, sulfamide, and anti-HIV inhibitors means a single validated procurement source supports six or more distinct target classes, reducing the overhead of multiple vendor qualifications and enabling consolidated inventory management .

Interfacial Science Investigations Comparing Aliphatic vs Aromatic Amide Adsorption Behavior

Researchers studying molecular adsorption at liquid interfaces can employ nipecotamide as a non-aromatic comparator to nicotinamide. The qualitative difference in saturation behavior—nipecotamide achieves full saturation coverage at the air/water interface while nicotinamide does not—provides a clean experimental system for isolating the contribution of aromatic π-electrons to interfacial thermodynamics . The inversion of relative surface concentrations between air/solution and mercury/solution interfaces further enables controlled studies of substrate-dependent adsorption phenomena .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nipecotamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.